3-([1,1'-Biphenyl]-3-yloxy)propan-1-ol
Description
3-([1,1'-Biphenyl]-3-yloxy)propan-1-ol is an aromatic ether-alcohol compound characterized by a biphenyl core linked via an ether bond to a three-carbon chain terminating in a primary alcohol group.
Properties
IUPAC Name |
3-(3-phenylphenoxy)propan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O2/c16-10-5-11-17-15-9-4-8-14(12-15)13-6-2-1-3-7-13/h1-4,6-9,12,16H,5,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCYPYHRTNGVBRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)OCCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-([1,1’-Biphenyl]-3-yloxy)propan-1-ol typically involves the reaction of 3-bromopropanol with 3-hydroxybiphenyl in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the ether linkage.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and advanced purification techniques such as distillation and chromatography are often employed to achieve high-quality industrial-grade compounds.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-([1,1’-Biphenyl]-3-yloxy)propan-1-ol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups such as halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Hydrochloric acid or other halogenating agents for halide substitution.
Major Products Formed:
Oxidation: Biphenyl-3-carboxylic acid.
Reduction: 3-([1,1’-Biphenyl]-3-yloxy)propane.
Substitution: 3-([1,1’-Biphenyl]-3-yloxy)propyl chloride.
Scientific Research Applications
Chemistry: 3-([1,1’-Biphenyl]-3-yloxy)propan-1-ol is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.
Biology: In biological research, this compound can be used as a probe to study the interactions of biphenyl derivatives with biological macromolecules such as proteins and nucleic acids.
Medicine: The compound has potential applications in medicinal chemistry for the development of new therapeutic agents. Its structural features make it a candidate for drug design and discovery.
Industry: In the industrial sector, 3-([1,1’-Biphenyl]-3-yloxy)propan-1-ol is used in the manufacture of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-([1,1’-Biphenyl]-3-yloxy)propan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The biphenyl group can engage in π-π interactions with aromatic residues in proteins, while the hydroxyl group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Functional and Application Differences
- Biomedical Potential: BiPHEN and 4c are validated as MAO-targeting radiotracers due to their ability to cross the blood-brain barrier . The target compound’s alcohol group may enable conjugation (e.g., prodrug formulations) or hydrogen bonding in drug-receptor interactions.
- Toxicity and Stability: Organomercury compounds (e.g., Compound A) exhibit high toxicity and environmental persistence, restricting their use . In contrast, the target compound’s lack of heavy metals and natural analogs (e.g., Compound 3) suggest lower toxicity and broader biocompatibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
